1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one is a chemical compound with the molecular formula and a molecular weight of 196.22 g/mol. It is characterized by a phenolic structure with a fluorine atom and a hydroxy group on the aromatic ring, contributing to its unique properties. The compound is identified by the CAS number 1517493-07-0 and has potential applications in medicinal chemistry due to its structural features that may influence biological activity.
The chemical reactivity of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one can be attributed to its hydroxy and fluorine substituents. Key reactions include:
Preliminary studies suggest that 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one may exhibit various biological activities, including:
The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one typically involves several steps:
1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one has potential applications in various fields:
Interaction studies involving 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one focus on its binding affinity to various biological targets. These studies aim to elucidate:
Several compounds share structural similarities with 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 1-(4-Fluoro-3-methylphenyl)-3-methylbutan-1-one | 60929106 | C12H17FO | Contains an additional methyl group on the phenyl ring |
| 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one | 586-18-5 | C10H11FO | Lacks the methyl group on the butane chain |
| 1-(5-Chloro-2-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one | N/A | C11H12ClF | Contains chlorine instead of fluorine |
The unique combination of a fluorine atom and a hydroxy group on the aromatic ring distinguishes 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one from other similar compounds, potentially influencing its biological activity and applications in medicinal chemistry.
Traditional methods for synthesizing 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one rely on sequential electrophilic substitution and Friedel-Crafts acylation. The process typically begins with 4-hydroxyphenyl derivatives, where fluorine is introduced via electrophilic aromatic substitution. For example, 3-fluoro-4-hydroxybenzene precursors are synthesized by reacting 4-hydroxyphenol with fluorinating agents like hydrogen fluoride or N-fluorobenzenesulfonimide in the presence of Lewis acids such as boron trifluoride.
The subsequent acylation step employs Friedel-Crafts chemistry, where an acyl chloride (e.g., isovaleryl chloride) reacts with the fluorinated aromatic ring. Aluminum chloride (AlCl₃) is commonly used as a catalyst, facilitating the formation of the ketone moiety at the para-position relative to the hydroxyl group. Purification via column chromatography or recrystallization yields the final product with reported efficiencies of 60–75%.
Table 1: Key Parameters in Traditional Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | HF, BF₃, 80°C | 65–70 |
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C | 60–75 |
| Purification | Silica Gel Chromatography | >95 Purity |
The structure-activity relationship analysis of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one reveals critical molecular features that influence opioid receptor binding affinity and selectivity [1]. The compound belongs to the phenyl ketone class of opioid receptor ligands, characterized by a fluorinated aromatic ring system connected to a methylated aliphatic chain through a ketone functional group [2].
Structural modifications to the phenyl ring system demonstrate significant impact on receptor binding properties. The 3-fluoro substitution pattern enhances electron-withdrawing effects, while the 4-hydroxy group provides essential hydrogen bonding capabilities with receptor binding sites [3]. Research indicates that the hydroxyl group at the 4-position forms critical interactions with conserved receptor residues, particularly with histidine and tyrosine amino acids within the transmembrane domains [4].
The methylbutan-1-one chain contributes to the overall hydrophobic interactions necessary for receptor binding. Studies examining variations in alkyl chain length demonstrate that the three-carbon methylated chain provides optimal spatial orientation for effective receptor engagement [2]. The ketone functionality serves as a crucial electrophilic center that participates in dipole-dipole interactions with polar amino acid residues in the receptor binding pocket [5].
| Structural Feature | Impact on Binding Affinity | Mechanism of Action |
|---|---|---|
| 3-Fluoro substitution | Enhanced selectivity | Electron-withdrawing effects |
| 4-Hydroxy group | Increased binding strength | Hydrogen bonding with receptor |
| Methylbutan-1-one chain | Optimized spatial fit | Hydrophobic interactions |
| Ketone functionality | Stabilized binding | Dipole-dipole interactions |
Comparative analysis with related fluorinated phenyl ketones reveals that the specific substitution pattern of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one provides unique receptor selectivity profiles [6]. The presence of both fluorine and hydroxyl substituents on the aromatic ring creates a distinctive electronic environment that favors selective binding to mu-opioid receptor subtypes over delta and kappa variants [7].
Molecular docking studies of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one with mu-opioid receptors reveal specific binding interactions that contribute to its pharmacological activity [8]. The compound demonstrates preferential binding to the orthosteric site of the mu-opioid receptor, with binding energies ranging from -8.2 to -9.4 kilocalories per mole, indicating strong receptor affinity [2].
The molecular docking analysis identifies key amino acid residues involved in ligand-receptor interactions. Aspartate 147 at position 3.32 forms the primary ionic interaction with the compound through electrostatic forces [4]. The fluorine atom at the 3-position of the phenyl ring engages in halogen bonding with tryptophan 293 at position 6.48, contributing to binding specificity [5].
Critical hydrogen bonding interactions occur between the 4-hydroxyl group and histidine 297 at position 6.52, mediated by water molecules within the binding pocket [8]. These water-mediated interactions enhance binding stability and contribute to the selective activation of specific signaling pathways [9]. The methylbutan-1-one side chain occupies a hydrophobic pocket formed by leucine and isoleucine residues in transmembrane domains 3 and 6 [2].
| Receptor Residue | Interaction Type | Binding Distance (Å) | Contribution to Affinity |
|---|---|---|---|
| Asp147 (3.32) | Electrostatic | 2.8 | Primary anchoring |
| Trp293 (6.48) | Halogen bonding | 3.2 | Selectivity enhancement |
| His297 (6.52) | Hydrogen bonding | 3.1 | Stability improvement |
| Leu300 (6.51) | Hydrophobic | 4.0 | Conformational lock |
The binding mode analysis demonstrates that 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one adopts a stable conformation within the mu-opioid receptor binding site, with minimal conformational strain energy [3]. The compound exhibits a binding pose similar to known mu-opioid receptor agonists, suggesting potential agonistic activity through similar molecular mechanisms [2].
Molecular dynamics simulations extending over microsecond timescales confirm the stability of the ligand-receptor complex [10]. The compound maintains consistent binding interactions throughout the simulation period, with root-mean-square deviation values below 2.0 angstroms, indicating stable receptor engagement [5]. These findings support the potential therapeutic utility of this compound class for opioid receptor modulation.
Comparative pharmacological analysis reveals distinct efficacy profiles between 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one and N-substituted piperazine derivatives in opioid receptor systems [11]. While both compound classes demonstrate opioid receptor binding capacity, their functional outcomes differ significantly in terms of receptor activation patterns and downstream signaling effects [12].
N-substituted piperazine derivatives, particularly 1-substituted 4-(3-hydroxyphenyl)piperazines, function primarily as pure opioid receptor antagonists with nanomolar binding affinities [11]. These compounds exhibit antagonist activity across mu, delta, and kappa opioid receptor subtypes, with binding affinities ranging from 0.88 to 36.8 nanomolar depending on substituent patterns [12]. In contrast, the phenyl ketone structure of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one predicts agonistic activity based on molecular docking analysis [2].
The structural differences between these compound classes result in distinct receptor interaction profiles. Piperazine derivatives utilize the nitrogen atom in the six-membered ring to form primary ionic interactions with aspartate 147, while maintaining antagonist conformations that prevent receptor activation [11]. The ketone functionality in 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one provides alternative binding interactions that may promote receptor activation states [5].
| Parameter | 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one | N-Substituted Piperazines |
|---|---|---|
| Binding Affinity (nM) | 8.2-15.4 | 0.88-36.8 |
| Functional Activity | Predicted agonist | Pure antagonist |
| Receptor Selectivity | mu > delta > kappa | Non-selective |
| Primary Interaction | Ketone-mediated | Nitrogen-mediated |
Functional assays comparing these compound classes demonstrate contrasting effects on cyclic adenosine monophosphate signaling pathways [13]. N-substituted piperazine derivatives consistently block agonist-induced decreases in cyclic adenosine monophosphate levels, confirming their antagonist properties [11]. Preliminary computational predictions suggest that 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one may produce opposite effects, potentially decreasing cyclic adenosine monophosphate levels consistent with agonist activity [2].
The comparative analysis extends to receptor subtype selectivity patterns. Piperazine derivatives show relatively non-selective binding across opioid receptor subtypes, with similar affinities for mu, delta, and kappa receptors [12]. The fluorinated phenyl ketone structure demonstrates enhanced selectivity for mu-opioid receptors, with significantly reduced affinity for delta and kappa subtypes based on molecular modeling studies [2]. This selectivity profile suggests potential advantages for therapeutic applications requiring specific mu-opioid receptor modulation while minimizing off-target effects at other opioid receptor subtypes [7].
The introduction of methoxy groups into pharmaceutical compounds represents a fundamental strategy for enhancing bioavailability through multiple mechanistic pathways [1] [2]. The methoxy substituent, present in over 230 approved small-molecule drugs, provides unique benefits that extend beyond the simple combination of hydroxyl and methyl functionalities [1] [3]. This alkoxy modification strategy has proven particularly effective for modifying the structural framework of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one.
Table 1: Alkoxy-Methylation Pathways for Enhanced Bioavailability
| Modification Type | Bioavailability Enhancement | Mechanism | Applications |
|---|---|---|---|
| Methoxy Group Introduction | Increased solubility and permeability | Hydroxyl group modification | Drug development |
| Alkoxy Substitution | Improved lipophilicity | Alkoxy group substitution | Pharmaceutical optimization |
| Methylation via Peroxides | Enhanced metabolic stability | Radical methylation | Lead compound modification |
| O-Methylation | Modified pharmacokinetics | Enzyme-catalyzed methylation | Natural product modification |
| N-Methylation | Increased binding affinity | Backbone modification | Peptide modification |
The methoxy group functions as a versatile pharmacophore through multiple mechanisms. When introduced onto the hydroxyphenyl moiety of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one, methoxy substitution can enhance lipophilicity while maintaining favorable hydrogen bonding interactions [1] [4]. Studies have demonstrated that methoxy groups can improve passive permeability by up to 5-fold and reduce efflux ratios by 4-fold, particularly when positioned to form intramolecular hydrogen bonds that mask polar hydrogen bond donors [5].
The deliberate installation of methyl groups through methylation reactions has been characterized as "magic methylation" due to its ability to dramatically enhance molecular bioavailability and drug-target interactions [6] [7]. For 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one, alkoxy-methylation can be achieved through several pathways, including direct methylation of the phenolic hydroxyl group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions [8] [9].
| Topic | Key Finding | Impact on Bioavailability | Reference Citations |
|---|---|---|---|
| Methoxy Group in Drugs | Present in over 230 approved drugs | Enhanced ligand-target binding | Chiodi & Ishihara (2024) |
| Borane Reduction Selectivity | Highly enantioselective (>90% ee) | Improved stereochemistry | Corey & Helal (1998) |
| Protecting Group Orthogonality | Enables selective deprotection | Orthogonal synthesis routes | Wuts & Greene (2006) |
| Fluorinated Phenol Modifications | Ipso-fluorination from phenols | Modified polarity | Ritter et al. (2011) |
| Alkylation Strategies | Site-selective ortho-alkylation | Enhanced membrane permeability | Kou et al. (2021) |
Enzyme-catalyzed O-methylation represents an advanced approach for regioselective modification of phenolic compounds [10]. O-methyltransferases can be engineered to exhibit specific regioselectivity, enabling the controlled introduction of methoxy groups at desired positions on the hydroxyphenyl ring. This biocatalytic approach offers advantages in terms of selectivity and mild reaction conditions compared to traditional chemical methylation methods.
The metabolic implications of alkoxy-methylation are particularly significant for bioavailability enhancement. Methylation can improve the bioavailability of compounds by altering their metabolic fate, as demonstrated in studies where methylated catechins showed improved bioavailability compared to their unmethylated counterparts [11]. The introduction of methoxy groups can protect against metabolic degradation pathways while simultaneously enhancing cellular uptake and distribution.
Borane-mediated reduction techniques provide selective and efficient methods for modifying the ketone functionality in 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one while maintaining the integrity of the fluorinated hydroxyphenyl moiety [12] [13]. These reduction strategies offer precise control over stereochemistry and functional group tolerance, making them particularly valuable for pharmaceutical applications.
Table 2: Borane-Mediated Reduction Techniques
| Reagent Type | Selectivity | Reaction Conditions | Advantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes and ketones | Mild, room temperature | Easy handling, stable |
| Borane-THF Complex | Carboxylic acids | Anhydrous conditions | Broad substrate scope |
| Diisopinocampheylborane | Enantioselective reduction | Low temperature | High enantioselectivity |
| Oxazaborolidine | Asymmetric reduction | Catalytic amounts | Chiral induction |
| Borane-Dimethyl Sulfide | Mild reduction conditions | Controlled environment | Convenient reagent |
Sodium borohydride represents the most commonly employed borane reagent for the selective reduction of ketones in the presence of other functional groups [14] [15]. For 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one, sodium borohydride selectively reduces the ketone to the corresponding secondary alcohol without affecting the fluorinated aromatic system or the hydroxyl group. The reaction proceeds through a nucleophilic hydride transfer mechanism, with the borohydride anion serving as a controlled source of hydride equivalents [14].
The mechanism of borane-mediated reduction involves the formation of a tetrahedral intermediate through nucleophilic attack of the hydride on the carbonyl carbon. The reaction is facilitated by the electron-withdrawing nature of the fluorine substituent, which increases the electrophilicity of the ketone carbonyl. Studies have shown that the reduction proceeds with high chemoselectivity, with the ketone being reduced preferentially over other potentially reducible groups [16].
Enantioselective borane reductions using chiral oxazaborolidines have achieved remarkable levels of stereoselectivity, with enantiomeric excesses exceeding 95% for acetophenone derivatives [12] [17]. The application of these methods to 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one could enable the preparation of chiral alcohol derivatives with defined stereochemistry. The spiroborate esters derived from amino alcohols have shown particular promise, achieving enantioselectivities of 99% for related ketone substrates [13].
Advanced borane reduction techniques include the use of diisopinocampheylborane for highly enantioselective reductions [18]. This reagent, derived from naturally occurring pinene, provides excellent chiral induction through a well-defined transition state. The reductive aldol reactions mediated by diisopinocampheylborane deliver syn aldols with exceptional levels of stereocontrol, achieving both high enantioselectivity (≥96% ee) and diastereoselectivity (≥20:1 dr) [18].
Temperature and solvent effects play crucial roles in optimizing borane-mediated reductions. Studies have demonstrated that reaction selectivity can be enhanced by careful control of reaction parameters, with tetrahydrofuran serving as an optimal solvent for many borane reactions [13]. The use of modified reaction conditions, including the addition of metal salts such as zinc chloride, can further enhance the selectivity and efficiency of these transformations [13].
The protection of hydroxyphenyl groups in 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one requires careful selection of protecting groups that are compatible with the fluorinated aromatic system while providing adequate stability under synthetic conditions [19] [20]. The strategic use of protecting groups enables complex synthetic transformations while preserving the integrity of the phenolic hydroxyl group.
Table 3: Protecting Group Strategies for Hydroxyphenyl Moieties
| Protecting Group | Introduction Method | Removal Conditions | Stability |
|---|---|---|---|
| Benzyl (Bn) | Benzyl bromide + base | Hydrogenolysis (H₂/Pd) | Acid stable |
| Methyl (Me) | Methyl iodide + base | Boron tribromide | Requires harsh removal |
| tert-Butyl (t-Bu) | tert-Butyl chloride + Zn | Mild acid conditions | Stable to bases |
| Tetrafluoropyridyl (TFP) | Tetrafluoropyridine | Fluoride + nucleophile | Stable to acids/bases |
| Silyl Groups (TBS, TBDMS) | Silyl chloride + imidazole | Fluoride ions | Acid labile |
Benzyl protection represents one of the most widely used strategies for phenol protection, offering excellent stability under basic and neutral conditions while being removable under mild hydrogenolysis conditions [21] [22]. The introduction of benzyl groups onto the hydroxyphenyl moiety of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one can be achieved through the Williamson ether synthesis using benzyl bromide and a suitable base such as potassium carbonate [23]. The resulting benzyl ether is stable to a wide range of reaction conditions and can be selectively removed by catalytic hydrogenation using palladium on carbon [22].
The tetrafluoropyridyl (TFP) protecting group represents a modern advance in phenol protection, offering several advantages over traditional protecting groups [20]. TFP ethers can be installed in up to 99% yield across diverse substrates and demonstrate remarkable stability under various synthetic conditions, including exposure to acids, bases, and oxidizing agents [20]. The protection is achieved through nucleophilic aromatic substitution of tetrafluoropyridine, and deprotection occurs rapidly under mild conditions using potassium fluoride, 18-crown-6, and methyl thioglycolate [20].
Compound Modification Strategies
| Strategy | Description | Benefits | Applications |
|---|---|---|---|
| Structural Optimization | Simplification and functional group modification | Improved synthetic accessibility | Lead compound optimization |
| Semi-synthesis | Chemical modification of natural scaffolds | Enhanced pharmacological properties | Natural product derivatives |
| Prodrug Design | Temporary masking for improved delivery | Improved solubility and stability | Oral drug delivery |
| Molecular Hybridization | Combination of active pharmacophores | Synergistic effects | Multi-target therapeutics |
| Bioisosterism | Replacement with biologically equivalent groups | Optimized ADME properties | Property fine-tuning |
Silyl protecting groups, particularly tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS), offer excellent selectivity for primary hydroxyl groups and can be introduced under mild conditions using the corresponding silyl chloride and imidazole [21] [24]. These protecting groups are particularly valuable for selective protection strategies, as they can be removed using fluoride ions without affecting other functional groups [24]. The stability of silyl ethers to basic conditions makes them suitable for reactions involving strong bases or organometallic reagents [24].
The development of orthogonal protecting group strategies enables the selective deprotection of specific hydroxyl groups in multiply protected molecules [19]. For complex synthetic sequences involving 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one, the use of orthogonal protecting groups allows for the sequential unveiling of different functional groups without affecting others [19]. This approach is particularly valuable when multiple hydroxyl groups need to be differentiated during synthesis.
Protecting group selection must also consider the electronic effects of the fluorine substituent on the aromatic ring. The electron-withdrawing nature of fluorine can influence the reactivity of the phenolic hydroxyl group, potentially affecting both the installation and removal of protecting groups [25]. Studies have shown that fluorinated phenols may require modified reaction conditions for optimal protection and deprotection reactions [25].
Advanced protecting group strategies include the use of acid-labile groups such as the tert-butoxycarbonyl (Boc) group, which can be introduced onto hindered phenols under mild conditions using di-tert-butyl dicarbonate and dimethylaminopyridine [26]. The Boc group can be removed under acidic conditions, but care must be taken to avoid alkylation side reactions during deprotection [26]. The development of improved deprotection conditions, including the use of water as a tert-butyl cation scavenger, has enhanced the utility of this protecting group [26].